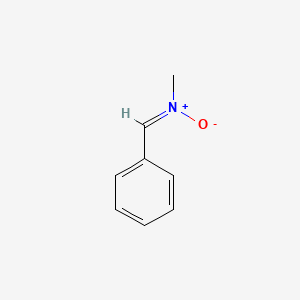

N-Methylphenylnitrone

Description

Properties

IUPAC Name |

N-methyl-1-phenylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBBQCAQAJLKM-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=CC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=CC=CC=C1)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-23-6, 7372-59-0 | |

| Record name | N-Methylphenylnitrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-alpha-phenylnitrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylphenylnitrone can be synthesized through various methods, one of the most common being the oxidation of N-methylphenylhydroxylamine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Methylphenylnitrone is known to undergo several types of chemical reactions, including:

Cycloaddition Reactions: Particularly [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolidines and isoxazolines.

Reduction Reactions: Reduction of this compound can lead to the formation of N-methylphenylhydroxylamine.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrone group is replaced by other nucleophiles.

Common Reagents and Conditions

Cycloaddition Reactions: Typically involve alkenes or alkynes as reactants, often catalyzed by transition metal complexes such as chromium tricarbonyl.

Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.

Major Products

Isoxazolidines and Isoxazolines: Formed from cycloaddition reactions.

N-Methylphenylhydroxylamine: Formed from reduction reactions.

Substituted Nitrones: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Cycloaddition Reactions

N-Methylphenylnitrone is prominently utilized in [3+2] cycloaddition reactions (32CA), which are vital for synthesizing complex organic molecules. These reactions involve the formation of new carbon-carbon bonds and are crucial in drug discovery and materials science.

Mechanism and Selectivity

Recent studies have employed molecular electron density theory (MEDT) to investigate the regioselectivity and stereoselectivity of NMPN in cycloaddition reactions. For instance, the reaction between NMPN and 2-propynamide was analyzed using density functional theory (DFT), revealing that NMPN acts as a nucleophile while 2-propynamide serves as an electrophile. The electronic properties of NMPN indicated a strong nucleophilic character, facilitating its participation in these reactions .

Key Findings:

- Electron Localization: NMPN is characterized as a zwitterionic species with distinct nucleophilic properties .

- Regioselectivity: The reaction pathways explored include ortho and meta approaches, with experimental results confirming the theoretical predictions regarding regioselectivity .

- Thermodynamic Stability: The products formed through these reactions exhibit varying thermodynamic stabilities, influencing their potential applications in synthetic chemistry .

Corrosion Inhibition

Another significant application of this compound lies in its use as a corrosion inhibitor. Studies have demonstrated that nitrone derivatives can effectively inhibit acidic and microbial corrosion.

Research Insights

A series of experiments indicated that NMPN derivatives exhibit moderate to high inhibition efficiency against corrosive agents such as hydrochloric acid (HCl). The presence of specific functional groups enhances the performance of these compounds as corrosion inhibitors .

Inhibition Efficiency:

- Inhibition efficiency varies with concentration and the presence of synergistic agents.

- The effectiveness of NMPN derivatives was notably increased when combined with other compounds like hexamethylenetetramine (HMTA) .

Therapeutic Potential

The therapeutic applications of this compound are an emerging area of research. Its structural characteristics suggest potential bioactivity that could be harnessed for medicinal purposes.

Antioxidant Properties

Research has indicated that nitrones, including NMPN, may possess antioxidant properties, making them candidates for further investigation in pharmacology. Their ability to scavenge free radicals could provide protective effects against oxidative stress-related diseases.

Summary Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Cycloaddition Reactions | Used as a nucleophile in [3+2] cycloaddition reactions | Strong nucleophilic character; regioselectivity confirmed |

| Corrosion Inhibition | Effective against acidic and microbial corrosion | Moderate to high inhibition efficiency |

| Therapeutic Potential | Potential antioxidant properties | Candidates for further pharmacological studies |

Mechanism of Action

The mechanism of action of N-Methylphenylnitrone primarily involves its ability to participate in cycloaddition reactions. The nitrone group acts as a dipole, reacting with dipolarophiles such as alkenes and alkynes to form cyclic adducts. This reactivity is facilitated by the electron-rich nature of the nitrone group, which allows it to interact with electron-deficient species.

Comparison with Similar Compounds

Comparison with Similar Nitrones

Nitrones are distinguished by their substituents on the nitrogen and carbon atoms of the nitrone group. Below, N-Methylphenylnitrone is compared to its structural analogs, focusing on electronic effects, reactivity, and applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physical Properties

Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Nitro-substituted nitrones (e.g., 4-Nitrophenyl N-Methylnitrone) exhibit reduced nucleophilicity at the nitrone carbon due to the electron-withdrawing nitro group, slowing cycloaddition kinetics but enhancing thermal stability .

- Electron-Donating Groups (EDGs) : Methoxy-substituted nitrones (e.g., 2-Anisyl N-Methylnitrone) show increased reactivity in polar reactions due to resonance donation from the methoxy group .

- Steric Effects : Cyclopropyl-substituted nitrones (e.g., C-Cyclopropyl-N-Methylnitrone) demonstrate unique regioselectivity in cycloadditions due to ring strain and steric hindrance .

Reactivity in [3+2] Cycloaddition Reactions

This compound is a benchmark for studying [3+2] cycloadditions. In the presence of styrene, its reaction is catalyzed by a chromium tricarbonyl complex, achieving a concerted asynchronous mechanism with an activation energy of ~15 kcal/mol .

Comparison with Other Nitrones :

4-Nitrophenyl N-Methylnitrone : The nitro group increases the nitrone's electrophilicity, leading to slower reaction rates but higher regioselectivity (endo:exo ratio > 9:1) compared to this compound (endo:exo ~3:1) .

C-Cyclopropyl-N-Methylnitrone : Exhibits a stepwise mechanism due to cyclopropane ring strain, forming diradical intermediates with distinct stereochemical outcomes .

2-Anisyl N-Methylnitrone : The methoxy group enhances reaction rates with electron-deficient dipolarophiles (e.g., maleimides) by stabilizing transition states via resonance .

Table 2: Comparative Reactivity and Selectivity

| Compound | Cycloaddition Mechanism | Activation Energy (kcal/mol) | Endo:Exo Ratio | Key Applications |

|---|---|---|---|---|

| This compound | Concerted asynchronous | 15 | 3:1 | Free radical detection |

| 4-Nitrophenyl N-Methylnitrone | Concerted | 18 | >9:1 | High-temperature synthesis |

| C-Cyclopropyl-N-Methylnitrone | Stepwise diradical | 22 | 1:1 | Stereoselective synthesis |

| 2-Anisyl N-Methylnitrone | Concerted | 12 | 5:1 | Polar reaction catalysis |

Biological Activity

N-Methylphenylnitrone (NMN) is an organic compound with the molecular formula C₈H₉NO, classified as a nitrone. The biological activity of NMN has garnered significant attention due to its potential neuroprotective effects, antioxidant properties, and applications in medicinal chemistry. This article provides a detailed overview of NMN's biological activities, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a nitrone functional group characterized by a nitrogen atom double-bonded to an oxygen atom and bonded to a carbon atom that is part of an aromatic ring. Its zwitterionic nature allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Neuroprotective Effects

Research indicates that NMN exhibits significant neuroprotective properties, primarily through its ability to scavenge free radicals and mitigate oxidative stress—key factors in neurodegenerative diseases.

- Free Radical Scavenging : NMN has been shown to effectively neutralize reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

- Anti-inflammatory Properties : By reducing inflammation in the brain, NMN may help preserve neuronal integrity during pathological conditions such as stroke or neurodegeneration .

In Vitro Studies

-

Oxygen Glucose Deprivation (OGD) Model :

- In a study evaluating the neuroprotective effects of NMN in an OGD model, it was found that NMN significantly reduced cell death induced by ischemic conditions. Concentrations ranging from 0.01 to 1000 μM were tested, demonstrating a concentration-dependent protective effect .

- Results :

- Cell viability improved significantly with NMN treatment compared to untreated controls.

- The maximum protection was observed at higher concentrations (100-1000 μM).

- Neurotoxicity Induction :

In Vivo Studies

- Animal Models :

Comparison with Other Nitrones

NMN's biological activity can be compared with other nitrones such as PBN (α-phenyl-tert-butylnitrone), which is widely recognized for its potent antioxidant properties.

Q & A

Q. Characterization Methods :

| Technique | Purpose | Example Data from Literature |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure and purity | δ 8.2–7.4 ppm (aromatic protons) |

| HPLC | Quantify yield and purity | >95% purity achieved via C18 columns |

| FT-IR | Identify functional groups (C=N stretch) | Peak at ~1600 cm⁻¹ |

Best Practices : Reproduce protocols with strict control of stoichiometry, solvent polarity, and temperature. For novel derivatives, provide full spectral data and elemental analysis .

How can this compound be detected and quantified in biological systems?

(Basic)

Methodological Answer :

Detection in biological matrices requires high sensitivity due to low endogenous concentrations. Key approaches include:

- HPLC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and electrospray ionization. Quantify via MRM transitions (e.g., m/z 150 → 105 for fragmentation) .

- Spin Trapping in ESR : Monitor nitrone-radical adducts using electron spin resonance (ESR) at 9.8 GHz; optimize parameters (modulation amplitude, microwave power) to reduce noise .

Q. Validation Criteria :

- Linearity : R² ≥ 0.99 over 0.1–100 µM range.

- LOD/LOQ : ≤0.05 µM and ≤0.2 µM, respectively, in plasma .

What mechanistic insights explain the regioselectivity of this compound in [3+2] cycloadditions?

(Advanced)

Methodological Answer :

Regioselectivity arises from frontier molecular orbital (FMO) interactions. Computational studies (e.g., DFT at B3LYP/6-31G* level) show:

- Electron localization function (ELF) analysis : Reveals electron-deficient nitrone carbons favoring nucleophilic alkene attacks .

- Kinetic vs. thermodynamic control : Lower temperatures favor endo transition states, while higher temperatures stabilize exo products .

Q. Experimental Validation :

- Use substituent effects (e.g., electron-withdrawing groups on styrene) to alter reaction pathways.

- Compare experimental yields with computed activation barriers .

How should researchers resolve contradictions in reported antioxidant activity data for this compound?

(Advanced)

Methodological Answer :

Contradictions often stem from variations in experimental design. To address this:

Standardize assays : Use consistent models (e.g., DPPH radical scavenging vs. cellular ROS assays) and normalize data to Trolox equivalents .

Control variables :

Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., higher activity in lipid-rich environments) .

Case Study : Discrepancies in IC₅₀ values (10–200 µM) may reflect differences in radical sources or detection methods .

What computational strategies are effective for modeling this compound’s reactivity?

(Advanced)

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Use solvation models (e.g., PCM) for aqueous reactions .

- Molecular Dynamics (MD) : Simulate nitrone-membrane interactions (e.g., lipid bilayer penetration) using CHARMM36 force fields .

- Catastrophe Theory : Map reaction coordinates to identify critical points in multi-step mechanisms .

Software Tools : Gaussian, ORCA, or VMD for visualization .

How can researchers design experiments to study synergistic effects of this compound in multi-component systems?

(Advanced)

Methodological Answer :

- Factorial Design : Vary concentrations of nitrone and co-antioxidants (e.g., ascorbic acid) using a 2² factorial matrix. Analyze interactions via ANOVA .

- Isothermal Titration Calorimetry (ITC) : Measure binding constants with proteins (e.g., cytochrome c) to identify synergism .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities in enzyme-nitrone complexes .

Key Metrics : Synergy score (>1 indicates potentiation), ΔΔGbinding (<−5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.